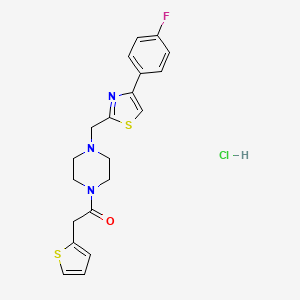

![molecular formula C21H32N4OS B2807300 N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-15-7](/img/structure/B2807300.png)

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

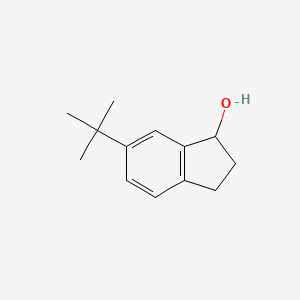

“N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound. It belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of esters and amines under mild, neutral conditions, with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This reaction proceeds in toluene under microwave conditions .Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclohexyl group, a methylsulfanyl group, a 1,2,4-triazol-3-yl group, and an adamantane-1-carboxamide group.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar triazole compounds have been synthesized from 1,2,4-triazole-3-carboxylates under mild conditions .Applications De Recherche Scientifique

Electronic Structure and Reactivity

The study of the electronic structure and reactivity of derivatives related to N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, such as 5-(adamantane-1-yl)-4-phenyl-1,2,4-triazole-3-thioles, reveals insights into their electronic absorption spectra. These compounds demonstrate specific absorption bands influenced by their chemical structure, indicating π→π transitions and the presence of π-excess or π-deficiency due to substituent effects. Quantum chemical calculations suggest the influence of substituents on electron density distribution, revealing potential for electrophilic substitution reactions based on electron-acceptor impacts of triazole fragments on aromatic rings. This research underpins the molecular basis for the reactivity and potential chemical modifications of such adamantane derivatives (Odyntsova, 2015).

Coordination Polymers and Catalytic Applications

This compound and its derivatives have been used in the synthesis of coordination polymers. These angle-shaped ligands facilitate the formation of both 1D and 2D coordination polymers with metals such as copper(II) and nickel(II), showcasing potential applications in catalysis and material science. For instance, a copper(II) complex was demonstrated to act as a catalyst in the Chan-Evans-Lam arylation reaction, highlighting the versatility of these adamantane-based compounds in facilitating organic transformations (Pavlov et al., 2019).

Propriétés

IUPAC Name |

N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4OS/c1-27-20-24-23-18(25(20)17-5-3-2-4-6-17)13-22-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21/h14-17H,2-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMHWMVKLICLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2807217.png)

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)

![N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2807231.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)

![2-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2807233.png)

![2,4-difluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2807239.png)